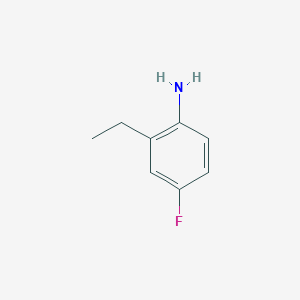

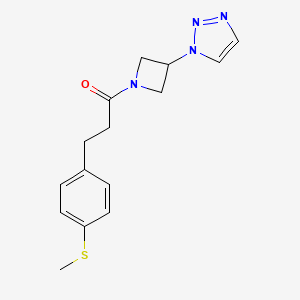

![molecular formula C16H8F3NO4 B2495351 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid CAS No. 328555-35-7](/img/structure/B2495351.png)

1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoindoline derivatives, including compounds similar to 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid, often involves Ru-catalyzed C-H functionalization of phenylglycine derivatives. This method, catalyzed by [Ru(cymene)Cl2]2, allows for the formation of isoindolines through C-H/N-H coupling, demonstrating a broad tolerance to various functional groups on the phenyl ring of the amino acid (Ruiz et al., 2017). Additionally, strategies for synthesizing isoindoline derivatives also include diverse approaches such as the Pummerer-type cyclization, highlighting the versatility and creativity in accessing these complex structures (Saitoh et al., 2001).

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by the isoindoline ring, a fused two-ring system consisting of a benzene ring and a five-membered ring containing nitrogen. This structural motif is central to the compound's chemical reactivity and interaction with biological targets. The crystal structure of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, reveals monoclinic systems with space groups indicating the complexity and potential for diverse interactions based on the functional groups attached (Lu et al., 2017).

Chemical Reactions and Properties

Isoindoline derivatives participate in various chemical reactions, showcasing their reactivity and functional group compatibility. The synthesis of these compounds can involve multiple steps, including cyclization reactions and functional group transformations. For example, the Pummerer-type cyclization has been used to synthesize tetrahydroisoquinoline and benzazepine derivatives, indicating the flexibility in cyclization methods to access different core structures (Saitoh et al., 2001).

科学研究应用

Synthesis and Characterization of Organotin Carboxylates

Research conducted on organotin(IV) carboxylates based on amide carboxylic acids, including derivatives of 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid, has shed light on their synthesis, crystal structures, and characterization. These compounds have been synthesized using various ligands, resulting in monomeric and dimeric structures that exhibit diverse molecular architectures. The study suggests that amide carboxylic acids serve as versatile ligands, leading to a range of coordination modes and supramolecular structures in organotin carboxylates (Xiao et al., 2013).

Inhibitory Activity Against Heparanase

Another significant application is in the realm of medicinal chemistry, where derivatives of 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid have been identified as potent inhibitors of heparanase. These compounds display considerable inhibitory activity, with selectivity over human beta-glucuronidase, and exhibit anti-angiogenic effects. This suggests potential therapeutic applications in cancer treatment and other diseases associated with heparanase activity (Courtney et al., 2004).

Antitumor and Fluorescence Activities

Organotin carboxylates derived from 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid have been explored for their antitumor activities and fluorescence properties. These studies indicate that such compounds possess novel structures and show promising antitumor activities against specific cell lines. Additionally, their fluorescence properties have been investigated, offering potential applications in bioimaging and as probes in biological systems (Xiao et al., 2019).

Herbicidal Activities

The incorporation of the 1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid structure into herbicidal agents has been examined, showing that certain derivatives exhibit significant herbicidal activities against a range of weeds. These findings suggest the potential for developing new herbicides based on this chemical framework, providing a novel approach to weed management in agricultural settings (Huang et al., 2009).

未来方向

属性

IUPAC Name |

1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3NO4/c17-16(18,19)9-2-1-3-10(7-9)20-13(21)11-5-4-8(15(23)24)6-12(11)14(20)22/h1-7H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGRZMPHTFMGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)

![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)

![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)

![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)